
1-Bromo-4-ethyl-2-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-ethyl-2-methylhexane is an organic compound with the molecular formula C9H19Br. It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, bromine) attached to an alkyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-2-methylhexane can be synthesized through the bromination of 4-ethyl-2-methylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-Bromo-4-ethyl-2-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile. Common reagents include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).
Elimination (E1 and E2): These reactions result in the formation of alkenes by the removal of a hydrogen atom and the bromine atom. Common bases used in these reactions include potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) for SN2 reactions, and polar protic solvents like ethanol or water for SN1 reactions.
Elimination: Often performed under basic conditions with strong bases like sodium hydride (NaH) or potassium hydroxide (KOH).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, nitriles, and amines.
Elimination: The major product is typically an alkene, such as 4-ethyl-2-methylhex-1-ene.
科学的研究の応用
1-Bromo-4-ethyl-2-methylhexane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in mechanistic studies of substitution and elimination reactions.
Biology: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 1-Bromo-4-ethyl-2-methylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-Bromo-4-methylhexane: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-2-methylhexane: Differently positioned methyl group.
1-Bromo-4-ethylhexane: Lacks the additional methyl group.
Uniqueness: 1-Bromo-4-ethyl-2-methylhexane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its structure allows for selective reactions that may not be possible with other similar compounds.
特性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC名 |
1-bromo-4-ethyl-2-methylhexane |
InChI |
InChI=1S/C9H19Br/c1-4-9(5-2)6-8(3)7-10/h8-9H,4-7H2,1-3H3 |
InChIキー |
JOOCOFNVTLYENL-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


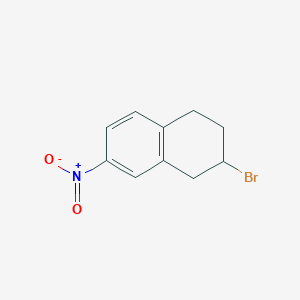

![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)

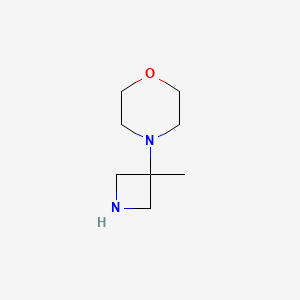
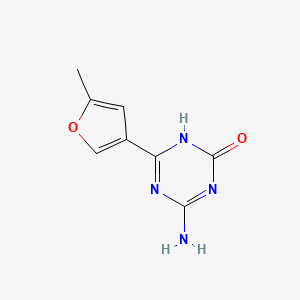
![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)
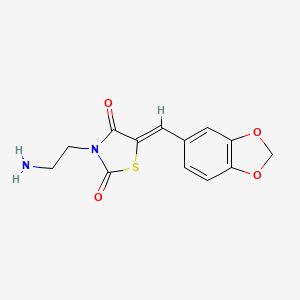
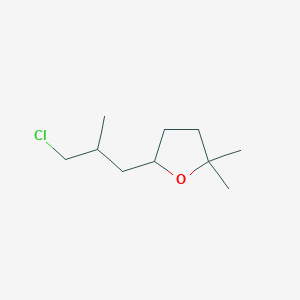

![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)


![tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate](/img/structure/B13191506.png)
